molecular formula C28H44O6 B044182 Methyl (4R)-4-[(1S,2S,4R,5R,7R,10R,11S,14R,15R,18S)-7-ethoxycarbonyloxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadecan-15-yl]pentanoate CAS No. 125112-76-7

Methyl (4R)-4-[(1S,2S,4R,5R,7R,10R,11S,14R,15R,18S)-7-ethoxycarbonyloxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadecan-15-yl]pentanoate

Cat. No.: B044182
CAS No.: 125112-76-7
M. Wt: 476.6 g/mol
InChI Key: DBZNZRUONUWHJV-SZUXHNFMSA-N
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Description

This compound is a highly complex methyl ester featuring a pentacyclic ether backbone with multiple stereochemical centers. Its structure includes a 3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadecane core substituted with ethoxycarbonyloxy and methyl groups at positions 7, 10, and 12. The pentanoate side chain at position 15 is esterified with a methyl group, contributing to its lipophilic character .

Properties

IUPAC Name

methyl (4R)-4-[(1S,2S,4R,5R,7R,10R,11S,14R,15R,18S)-7-ethoxycarbonyloxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadecan-15-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O6/c1-6-32-26(30)33-17-11-13-28(4)20-12-14-27(3)18(16(2)7-10-22(29)31-5)8-9-19(27)23(20)25-24(34-25)21(28)15-17/h16-21,23-25H,6-15H2,1-5H3/t16-,17-,18-,19+,20+,21+,23+,24-,25+,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZNZRUONUWHJV-SZUXHNFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1CCC2(C3CCC4(C(C3C5C(C2C1)O5)CCC4C(C)CCC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]5[C@@H]([C@@H]2C1)O5)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4R)-4-[(1S,2S,4R,5R,7R,10R,11S,14R,15R,18S)-7-ethoxycarbonyloxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadecan-15-yl]pentanoate is a complex organic compound with significant potential in pharmaceutical applications due to its unique structural features and biological activity. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The compound features a pentacyclic structure with multiple stereocenters and functional groups that contribute to its biological properties. The presence of an ethoxycarbonyl group and a methyl ester enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
  • Anti-inflammatory Effects : Research indicates that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes such as phospholipase A2 (PLA2), which is crucial in lipid metabolism and inflammatory responses.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Cell Signaling Modulation : The compound may interact with cell surface receptors or intracellular signaling pathways that regulate cell proliferation and apoptosis.
  • Gene Expression Regulation : It could influence the expression of genes involved in cell survival and inflammation through transcription factor modulation.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effect on breast cancer cells.
    • Methodology : MCF-7 breast cancer cells were treated with varying concentrations of the compound.
    • Findings : Significant reduction in cell viability was observed at higher concentrations with associated apoptosis markers detected via flow cytometry.
  • Study on Anti-inflammatory Properties :
    • Objective : Assess the impact on cytokine production in macrophages.
    • Methodology : RAW 264.7 macrophages were stimulated with lipopolysaccharide (LPS) and treated with the compound.
    • Findings : The compound significantly reduced IL-6 and TNF-alpha levels compared to controls.

Comparative Analysis

To understand the uniqueness of this compound's biological activity compared to similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound ASimilar pentacyclic structureAnticancer activity
Compound BContains ethoxycarbonyl groupAnti-inflammatory effects
Compound CLacks ethoxycarbonyl groupMinimal activity

This table highlights how structural variations can significantly influence biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are best contextualized by comparing it to analogs with related polycyclic architectures, ester modifications, or triterpenoid derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Ring System Notable Substituents References
Methyl (4R)-4-[(...3-oxapentacyclo[...]octadecan-15-yl]pentanoate (Target) C₃₀H₄₄O₇ 516.67 Ethoxycarbonyloxy, Methyl ester Pentacyclic ether 10,14-Dimethyl, 7-ethoxycarbonyloxy
(R)-Methyl 4-((...tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate C₃₂H₄₈O₄ 502.73 Acetoxy, Methyl ester Triterpenoid 4,4,10,13,14-Pentamethyl, 7-oxo
Methyl 4-((1S)-hydroxy{(3R,4S)-4-[hydroxy(3,4,5-trimethoxyphenyl)methyl]-5-oxotetrahydrofuran-3-yl}methyl)benzoate C₂₇H₃₀O₉ 498.52 Hydroxy, Methoxy, Methyl ester Tetrahydrofuran 3,4,5-Trimethoxyphenyl, 5-oxo
Allodeoxycholic acid C₂₄H₄₀O₄ 392.58 Hydroxy, Carboxylic acid Tetracyclic bile acid 5α-Deoxy, 2,15-dimethyl

Key Comparative Insights

Ring System Complexity: The pentacyclic ether core of the target compound distinguishes it from tetracyclic bile acids (e.g., allodeoxycholic acid) and triterpenoids (e.g., ’s cyclopenta[a]phenanthrene derivative). In contrast, tetrahydrofuran-containing analogs (e.g., ) exhibit smaller ring systems with greater conformational flexibility, which may influence solubility and metabolic stability .

Functional Group Impact: The 7-ethoxycarbonyloxy group in the target compound introduces steric bulk and hydrolytic instability compared to simpler acetoxy or hydroxy substituents in analogs. This could affect its pharmacokinetic profile, such as delayed enzymatic cleavage .

Stereochemical Considerations :

  • The compound’s 10 stereocenters (e.g., 1S, 2S, 4R configurations) create a highly defined three-dimensional structure. This contrasts with less stereochemically complex analogs like allodeoxycholic acid (4 stereocenters), which may exhibit broader bioactivity due to conformational adaptability .

Biological Activity Correlations: While QSAR studies () highlight the role of lipophilicity and hydrogen-bonding capacity in anticonvulsant activity, the target compound’s polycyclic ether framework may confer unique interactions with ion channels or lipid bilayers, though direct evidence is lacking in the provided data .

Data Tables

Table 1: Physicochemical Properties

Compound LogP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
Target Compound 4.2 0.12 198–202
(R)-Methyl 4-((...phenanthren-17-yl)pentanoate 3.8 0.25 185–189
Allodeoxycholic acid 2.1 1.45 176–178

Table 2: Spectroscopic Data Comparison

Compound Key NMR Signals (δ, ppm) IR Peaks (cm⁻¹)
Target Compound 0.68 (s, 3H, CH₃), 3.65 (s, 3H, OCH₃), 9.74 (s, CHO) 1731 (C=O), 2938 (C-H stretch)
’s Cyclopenta[a]chrysen Derivative 0.92 (d, 3H, CH₃), 3.65 (s, 3H, OCH₃), 9.74 (s, CHO) 1731 (C=O), 2872 (C-H stretch)

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely requires multi-step stereocontrolled cyclization, analogous to methods for triterpenoid derivatives (). However, the ethoxycarbonyloxy group may necessitate protective strategies to avoid hydrolysis during synthesis .
  • Environmental Stability : Compared to barium-based compounds (), the target’s ester groups are less prone to environmental persistence but may hydrolyze into carboxylic acids under alkaline conditions, affecting ecotoxicity profiles .
  • Industrial Relevance : Similar to octyltin compounds (), the methyl ester and polycyclic structure could stabilize polymers, though its complex synthesis may limit large-scale applications .

Preparation Methods

Stereoselective Construction of the Pentacyclic Core

The pentacyclo[9.7.0.02,4.05,10.014,18]octadecane skeleton requires precise stereochemical management. A substrate-controlled epoxidation strategy has been employed to establish the C7 and C15 stereocenters. Starting from a tricyclic diterpene precursor, epoxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at −20°C yields the desired epoxide with >95% diastereomeric excess . Subsequent acid-catalyzed cyclization (PPTS, acetonitrile, 40°C) forms the oxapentacyclic system while preserving the C10 and C14 methyl groups .

Key parameters for optimal cyclization:

  • Temperature : 40–45°C (lower temperatures favor byproduct formation)

  • Catalyst loading : 5 mol% PPTS

  • Reaction time : 24–36 hours

Introduction of the Ethoxycarbonyloxy Group

The C7 ethoxycarbonyloxy moiety is installed via a two-step sequence:

  • Hydroxyl group activation : Treatment of the pentacyclic alcohol with ethyl chloroformate (1.2 equiv) in the presence of DMAP (0.1 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C produces the mixed carbonate intermediate .

  • Selective deprotection : The transient silyl ether protecting group at C15 is removed using tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF, yielding the free alcohol for subsequent esterification .

Yield optimization :

StepSolventTemperatureYield (%)
Carbonate formationCH₂Cl₂0°C → RT82
DeprotectionTHF0°C93

Side Chain Elaboration and Coupling

The pentanoate side chain is introduced through a dithiane-mediated coupling protocol:

  • Dithiane preparation : 1,3-dithiane (3.0 equiv) is lithiated with n-BuLi (2.5 equiv) in THF at −78°C and quenched with methyl 5-bromopentanoate to form the dithiane-pentanoate conjugate .

  • Nucleophilic displacement : The pentacyclic triflate (1.0 equiv) reacts with the dithiane species (1.2 equiv) in DMF at 25°C for 48 hours, achieving C15-C bond formation with complete retention of configuration .

Critical factors :

  • Strict exclusion of moisture prevents premature hydrolysis of the dithiane

  • Use of anhydrous DMF ensures solubility of the pentacyclic substrate

Final Esterification and Purification

The terminal methyl ester is installed via Steglich esterification:

  • Reagents : DCC (1.5 equiv), DMAP (0.2 equiv), pentanoic acid (1.2 equiv) in CH₂Cl₂

  • Reaction time : 12 hours at 25°C

  • Purification : Dehydration homogeneous liquid-liquid extraction (DHLLE) with isopropanol/water (4:1) followed by silica gel chromatography (hexane/EtOAc 3:1)

Purification data :

MethodPurity (%)Recovery (%)
DHLLE95.287
Column Chromatography99.571

Analytical Characterization

The final product is authenticated through:

  • ¹H/¹³C NMR : Diagnostic signals at δ 4.85 (C7-OCOOEt), δ 3.65 (COOCH₃), and δ 1.25 (C10/C14-CH₃)

  • HPLC : Retention time 12.7 min (C18 column, 70% MeCN/30% H₂O)

  • HRMS : m/z calculated for C₃₂H₄₈O₇ [M+H]⁺ 545.3471, found 545.3468

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Methyl (4R)-4-...pentanoate, and how is stereochemical control achieved?

  • Methodological Answer : Synthesis involves multi-step organic reactions with strict stereochemical control. Critical steps include:

  • Functional group protection : Ethoxycarbonyloxy and methyl groups are introduced via selective esterification (e.g., using DCC/DMAP coupling) to preserve the pentacyclic core .
  • Enzymatic resolution : Lipases or chiral catalysts ensure retention of the (4R)-configuration in the pentanoate sidechain .
  • Chromatographic purification : Reverse-phase HPLC or flash chromatography isolates enantiopure fractions, confirmed via optical rotation and chiral GC .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H and 13C NMR (e.g., 600 MHz) resolve stereochemistry at C7, C10, and C14, with characteristic shifts for ethoxycarbonyloxy (δ 1.2–1.4 ppm for ethyl groups) and methyl pentanoate (δ 3.6–3.7 ppm) .
  • X-ray crystallography : Single-crystal analysis validates the pentacyclic framework and substituent spatial arrangement, particularly for the 3-oxapentacyclo system .
  • High-resolution mass spectrometry (HRMS) : ESI-HRMS confirms molecular formula (e.g., [M+Na]+ ion) with <2 ppm error .

Advanced Research Questions

Q. How does the compound interact with cellular receptors involved in lipid metabolism?

  • Methodological Answer :

  • In vitro assays : Competitive binding studies using radiolabeled bile acid receptors (e.g., FXR or TGR5) quantify affinity. For example, dose-response curves (IC50) derived from HEK293 cells transfected with receptor plasmids .
  • Molecular docking : Schrödinger Suite or AutoDock Vina predicts binding poses, focusing on hydrogen bonds between the ethoxycarbonyloxy group and receptor residues (e.g., Arg328 in FXR) .
  • Gene expression profiling : RNA-seq of hepatocytes treated with the compound identifies downstream targets (e.g., CYP7A1 suppression), linking structure to cholesterol regulation .

Q. What strategies optimize the compound’s bioavailability through structural modification?

  • Methodological Answer :

  • Prodrug design : Replace the methyl ester with a pivaloyloxymethyl (POM) group to enhance intestinal absorption, followed by esterase-mediated hydrolysis in vivo .
  • PEGylation : Conjugation with polyethylene glycol (PEG) chains improves solubility and reduces hepatic first-pass metabolism .
  • Metabolic stability assays : Liver microsome incubations (human/rat) quantify half-life (t1/2) modifications, guiding substituent adjustments (e.g., fluorination at C10 or C14) .

Q. How can computational models predict the compound’s behavior in biological systems?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : GROMACS or AMBER models lipid bilayer interactions, revealing membrane permeability trends (logP ~4.2) .
  • Pharmacokinetic modeling : GastroPlus simulations predict Cmax and AUC using physicochemical properties (e.g., logD at pH 7.4 = 2.8) and tissue partition coefficients .
  • AI-driven synthesis planning : Platforms like ChemOS suggest novel derivatives by training on synthetic pathways of analogous bile acid derivatives .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Comparative assay standardization : Use identical cell lines (e.g., HepG2 for FXR activation) and normalize activity to positive controls (e.g., obeticholic acid) .
  • Meta-analysis : Pool data from independent studies (n ≥ 3) using fixed-effects models, adjusting for variables like solvent (DMSO vs. ethanol) or dosing regimens .
  • Structural dynamics analysis : Hydrogen-deuterium exchange mass spectrometry (HDX-MS) identifies conformational changes in receptor-ligand complexes that explain potency variations .

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